3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
Overview
Description
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine ring system attached to a phenylamine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry, which avoids the use of caustic or expensive reagents .
Industrial Production Methods
Industrial production methods for this compound may include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride, which facilitate the condensation reactions under milder conditions . These methods are advantageous as they can be scaled up for large-scale production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using hydrogenation with palladium on carbon as a catalyst.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen or hydrogen peroxide in the presence of a photocatalyst.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced pharmacological activities .
Scientific Research Applications
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine involves its interaction with specific molecular targets and pathways. For example, it can act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . Additionally, it modulates G2 progression by controlling the activation of cyclin B/CDK1 through phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, it shares the imidazo[1,2-a]pyridine core structure.
Alpidem: Used as an anxiolytic agent, it also contains the imidazo[1,2-a]pyridine scaffold.
Uniqueness
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVDPCZHQLYLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351308 | |
Record name | 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313231-71-9 | |
Record name | 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{imidazo[1,2-a]pyridin-2-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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